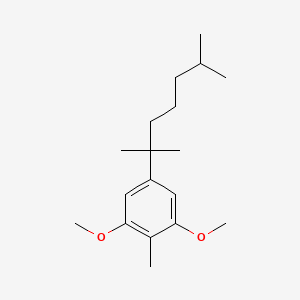
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- is an organic compound with a complex structure It is characterized by the presence of two methoxy groups, a methyl group, and a trimethylhexyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- typically involves multiple steps. One common method includes the alkylation of a benzene derivative with appropriate reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products depending on the functional groups involved.
Scientific Research Applications
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a building block for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- exerts its effects involves interactions with molecular targets and pathways within a system. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used. The specific molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-dimethoxy-: A simpler compound with two methoxy groups attached to a benzene ring.
Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethenyl)-: Another compound with similar structural features but different substituents.
Uniqueness
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
406920-19-2 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5-(2,6-dimethylheptan-2-yl)-1,3-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C18H30O2/c1-13(2)9-8-10-18(4,5)15-11-16(19-6)14(3)17(12-15)20-7/h11-13H,8-10H2,1-7H3 |
InChI Key |
QLVPQMZDXUFPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(C)(C)CCCC(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


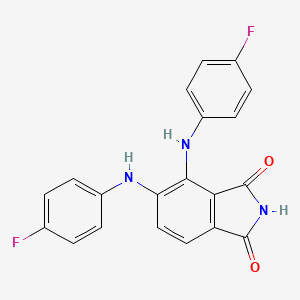
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
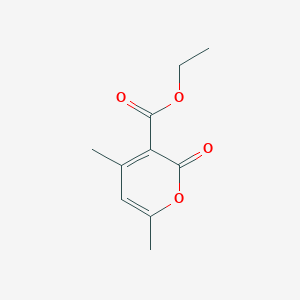

![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)
![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)

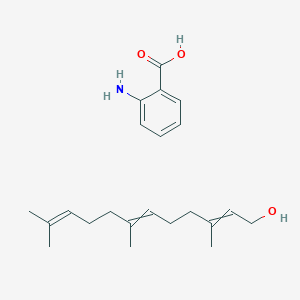
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
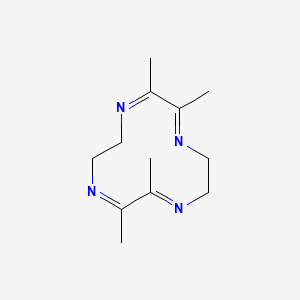
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)

